![molecular formula C20H23N5O2 B2496935 8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887456-32-8](/img/structure/B2496935.png)
8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine dione derivatives involves various chemical strategies, including the construction of the purine ring, introduction of substituents at specific positions, and modifications to enhance desired properties. For example, a series of N-8-arylpiperazinylpropyl derivatives and amide derivatives have been synthesized, showcasing the versatility and adaptability of this scaffold for different pharmacological targets (Zagórska et al., 2009). Such methodologies often involve multi-step reactions, including N-alkylation, amidation, and ring closure reactions, to introduce various functional groups into the purine core.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine dione derivatives is characterized by the presence of a purine ring fused with an imidazole ring. This unique configuration offers multiple sites for functionalization, which can significantly impact the compound's biological activity and receptor affinity. Studies involving X-ray crystallography and docking simulations have provided insights into the three-dimensional arrangement of atoms within these molecules and their potential interactions with biological targets. For instance, molecular modeling and quantitative analysis of intermolecular interactions have highlighted the significance of substituents on the purine ring in determining the molecule's overall properties and biological activities (Shukla et al., 2020).
Chemical Reactions and Properties
Imidazo[2,1-f]purine dione derivatives undergo various chemical reactions, which are essential for their functionalization and application in drug discovery. These reactions include nucleophilic substitution, amidation, and the formation of N-alkyl and N-aryl derivatives. The reactivity of these compounds can be influenced by the nature and position of substituents on the purine core, as well as the reaction conditions. For instance, the synthesis of arylpiperazinylalkyl purine diones and purine triones involves specific interactions with serotoninergic and dopaminergic receptors, demonstrating the compound's versatility in targeting different biological pathways (Zagórska et al., 2015).
Physical Properties Analysis
The physical properties of imidazo[2,1-f]purine dione derivatives, such as solubility, melting point, and crystallinity, are crucial for their pharmacokinetic profile and formulation development. These properties can be tailored through molecular design and synthesis, affecting the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The introduction of specific substituents can enhance the compound's solubility and bioavailability, making them more effective as therapeutic agents.
Chemical Properties Analysis
The chemical properties of these derivatives, including their stability, reactivity, and interaction with biological molecules, are pivotal in determining their efficacy and safety as drugs. The electron-donating or withdrawing nature of substituents can alter the compound's reactivity, influencing its binding affinity to receptors or enzymes. Additionally, the hydrophobic or hydrophilic character of these molecules affects their interaction with cell membranes and their ability to cross the blood-brain barrier.
- (Zagórska et al., 2009)
- (Zagórska et al., 2015)
- (Shukla et al., 2020)
Scientific Research Applications
Synthetic Biology and Chemical Development
- Research into unnatural base pairs beyond the standard Watson-Crick base pairs for synthetic biology applications highlights the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns. Unnatural base pairs, including those with structures akin to the queried compound, are crucial for expanding the genetic alphabet, potentially impacting gene editing, protein synthesis, and novel therapeutic developments (Saito-Tarashima & Minakawa, 2018).
Medicinal Chemistry and Drug Development
- The review on hydantoin derivatives, which share structural similarities with the queried compound, outlines their significance in medicinal chemistry. These derivatives have shown a wide range of biological and pharmacological activities, suggesting that compounds with complex structures like the queried one could have potential applications in therapeutic and agrochemical sectors (Shaikh et al., 2023).
Environmental Science and Toxicology
- Studies on the environmental fate and behavior of chemicals, including those structurally related to the queried compound, provide insights into the degradation, persistence, and ecological impact of synthetic chemicals. Research in this area can help in understanding the environmental footprint of similar compounds and guiding the development of more environmentally benign alternatives (Ying, Williams, & Kookana, 2002).
properties
IUPAC Name |
6-(3,5-dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-7-23-18(26)16-17(22(6)20(23)27)21-19-24(13(4)14(5)25(16)19)15-9-11(2)8-12(3)10-15/h8-10H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZOFGIGDIQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC(=C4)C)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)
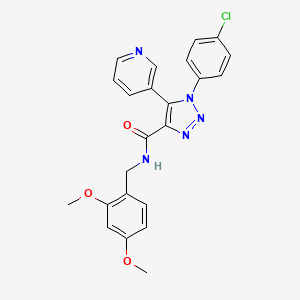
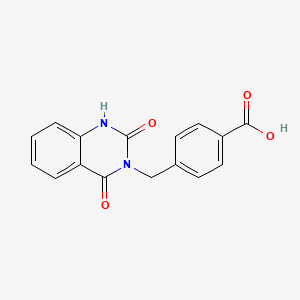
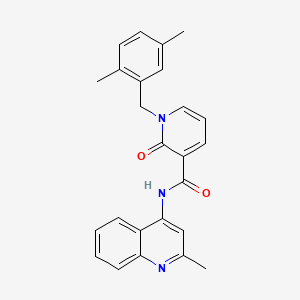
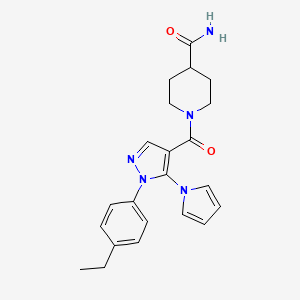


![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)
![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)
![2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2496870.png)
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)

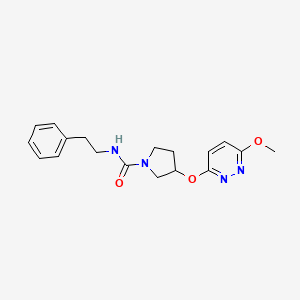
![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)